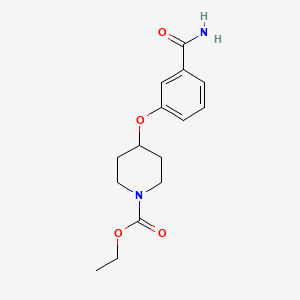

Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Description

Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate (CAS: 1956322-23-8) is a piperidine derivative featuring a 1-carboxylate ethyl ester and a 4-(3-carbamoylphenoxy) substituent on the piperidine ring. Its structure combines aromaticity (via the phenoxy group) and hydrogen-bonding capacity (via the carbamoyl moiety), making it a versatile scaffold for pharmaceutical and chemical research.

Properties

Molecular Formula |

C15H20N2O4 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H20N2O4/c1-2-20-15(19)17-8-6-12(7-9-17)21-13-5-3-4-11(10-13)14(16)18/h3-5,10,12H,2,6-9H2,1H3,(H2,16,18) |

InChI Key |

FFRVGSYFHBKLCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-(3-carbamoylphenoxy)piperidine with ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Group Variations

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()

- Key Differences: Replaces the 3-carbamoylphenoxy group with a methoxyimino and ethoxy-oxopropyl chain. The methoxyimino group introduces a Schiff base-like structure, altering electronic properties (electron-withdrawing vs. carbamoyl’s hydrogen-bonding capability). Biological Implications: Reduced aromaticity may limit π-π stacking interactions compared to the target compound .

Ethyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate ()

- Key Differences: Substitutes the phenoxy group with a propanoyl ester (3-ethoxy-3-oxopropanoyl). Physicochemical Impact: Higher lipophilicity (logP) compared to the target compound due to the absence of a polar carbamoyl group .

Ring System Modifications

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate ()

- Key Differences: Bicyclic naphthyridine core replaces the monocyclic piperidine. The 2-oxo group introduces a lactam-like structure, enhancing rigidity and hydrogen-bond acceptor capacity. Synthetic Challenges: Requires hydrogenation of imine intermediates, as seen in the synthesis of isomers 1-1 and 1-2 .

Ethyl 4-Hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate ()

- Key Differences: Partially unsaturated tetrahydropyridine ring vs. fully saturated piperidine.

Substituent Position and Electronic Effects

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate ()

- Key Differences: Sulfonyl group at position 1 vs. phenoxy at position 4. The sulfonyl group is strongly electron-withdrawing, altering the piperidine ring’s basicity and electronic distribution.

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (–6)

- Key Differences: Piperazine substituent introduces a second nitrogen, increasing basicity and hydrogen-bond donor capacity. The 2-methoxyphenyl group enhances aromatic interactions but lacks the carbamoyl group’s polarity. Pharmacokinetics: Piperazine derivatives often exhibit improved solubility and CNS penetration .

Carbamoyl Group vs. Amide and Urea Derivatives

Ethyl 4-{[(Methylcarbamoyl)methyl]amino}piperidine-1-carboxylate ()

- Key Differences: Replaces the phenoxy-carbamoyl group with a methylcarbamoylmethylamino side chain. The tertiary amide reduces hydrogen-bond donor capacity but improves metabolic stability. Structural Impact: Linear vs. aromatic substituent alters conformational flexibility .

Research Findings and Implications

- Carbamoylphenoxy Advantage: The carbamoyl group in the target compound enhances hydrogen-bonding interactions, critical for enzyme inhibition (e.g., kinases or proteases) .

- Sulfonyl vs. Phenoxy: Sulfonyl derivatives () exhibit stronger electron-withdrawing effects but lack the carbamoyl’s dual H-bond donor/acceptor profile .

- Piperazine Hybrids : Piperazine-containing analogs (–6) show improved pharmacokinetics but may face off-target effects due to increased basicity .

Biological Activity

Ethyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 304.34 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, which is known for its role in various biological activities, and a carbamoylphenoxy group that may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Key findings include:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting potential use in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell migration and proliferation, particularly in breast cancer cell lines .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammation and cancer progression:

- Nitric Oxide Production : The compound may enhance nitric oxide (NO) production, a signaling molecule involved in various physiological processes including immune response and vasodilation .

- Cytokine Modulation : By inhibiting the expression of pro-inflammatory cytokines, it may play a role in modulating immune responses .

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of piperidine derivatives, this compound was administered to macrophage cultures. Results showed a significant reduction in IL-6 and IL-8 levels compared to control groups, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

A recent study evaluated the effects of this compound on MCF7 breast cancer cells. The results demonstrated that treatment with this compound led to reduced cell viability and migration rates. The compound exhibited an IC value of approximately 15 µM, suggesting potent anticancer activity .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.